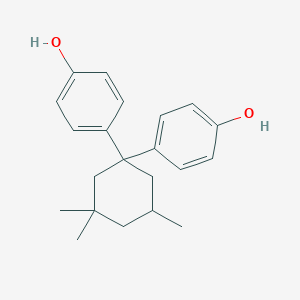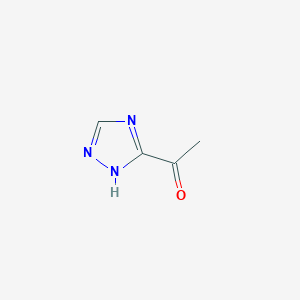
1-(1H-1,2,4-Triazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of these derivatives typically involves nucleophilic substitution reactions, cycloadditions, and other transformations. For instance, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is synthesized via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole, optimized to afford high yields under mild conditions . Similarly, 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone is prepared from chlorobenzene and chloroacetyl chloride, followed by a reaction with 1,2,4-triazole under phase transfer catalysis .
Molecular Structure Analysis
The molecular structures of these derivatives are elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of 1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone is determined to be monoclinic with specific bond lengths and angles indicating a nearly coplanar configuration of certain atoms within the molecule .
Chemical Reactions Analysis
These derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential applications. For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride yields an oxime derivative . Additionally, the transformation of 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl]ethanones into acetic acids by the Wilgerodt-Kindler method is reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are characterized using various spectroscopic methods. The IR, NMR, and UV-Visible spectra provide insights into the vibrational assignments, chemical shifts, and electronic properties of the molecules. For example, the UV-Visible spectrum of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone is recorded, and the electronic properties such as HOMO and LUMO energies are measured . The fluorescence properties of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives are also investigated, showing dependency on the substituents attached to the triazole rings .
Applications De Recherche Scientifique
Synthesis and Structural Studies :
- Xu et al. (2005) conducted a study on the molecular structure of a compound related to "1-(1H-1,2,4-Triazol-5-yl)ethanone", revealing significant angles between the oxadiazole, benzene, and triazole rings, which play a role in its chemical behavior and potential applications in synthesis (Xu et al., 2005).
Corrosion Inhibition :
- A 2020 study by Jawad et al. explored the use of a derivative of "1-(1H-1,2,4-Triazol-5-yl)ethanone" as a corrosion inhibitor for mild steel in a corrosive environment. The study showed that this compound was effective in preventing corrosion, with the efficiency increasing with concentration (Jawad et al., 2020).
Antibacterial and Plant Growth Regulatory Activities :
- Research by Liu et al. (2007) demonstrated that certain derivatives of "1-(1H-1,2,4-Triazol-5-yl)ethanone" containing pyridine moieties exhibited antibacterial and plant growth regulatory activities. This suggests potential applications in agriculture and medicine (Liu et al., 2007).
Antifungal Activity :
- Holla et al. (2005) synthesized substituted 1,2,3-triazoles and studied their antimicrobial activity. This research highlights the potential of "1-(1H-1,2,4-Triazol-5-yl)ethanone" derivatives in the development of new antimicrobial agents (Holla et al., 2005).
Fungicidal Properties :
- Mao et al. (2013) explored the synthesis of novel compounds derived from "1-(1H-1,2,4-Triazol-5-yl)ethanone" and tested their fungicidal activity. Their findings indicate the potential use of these compounds in agricultural applications (Mao et al., 2013).
Synthesis of New Derivatives for Drug Discovery :
- Pokhodylo et al. (2021) discussed the synthesis of new fully substituted (1H-1,2,3-triazol-4-yl)acetic acids from "1-(1H-1,2,4-Triazol-5-yl)ethanone" precursors, highlighting the compound's role as a building block in drug discovery (Pokhodylo et al., 2021).
Potential in Cancer Research :
- Bhat et al. (2016) synthesized a series of derivatives of "1-(1H-1,2,4-Triazol-5-yl)ethanone" and evaluated their potential as antimicrobial, antioxidant, and anti-cancer agents, demonstrating the compound's relevance in cancer research (Bhat et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKQWOBXJHLLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,4-Triazol-5-yl)ethanone | |
CAS RN |
153334-29-3 |
Source


|
| Record name | 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

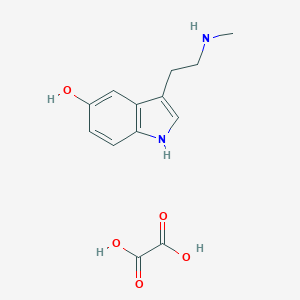
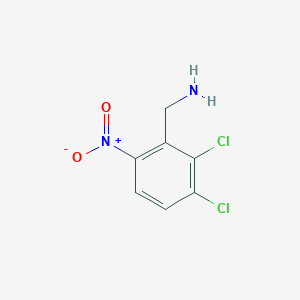
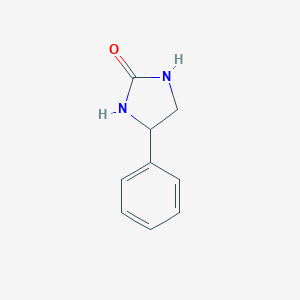
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
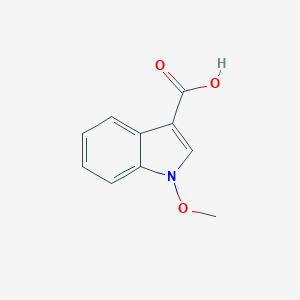
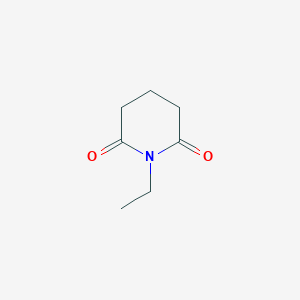
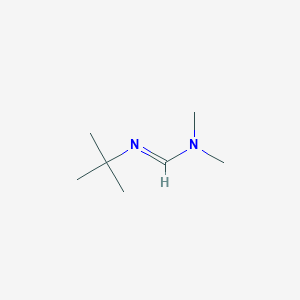
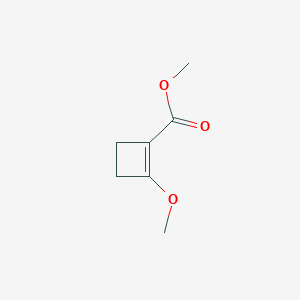
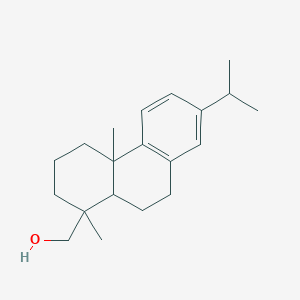
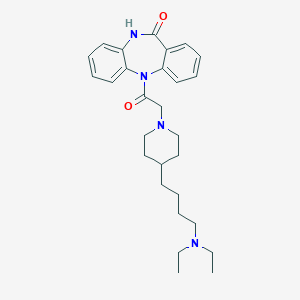
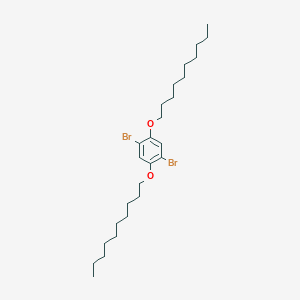

![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
